Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate
Overview
Description
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate is an organic compound with the molecular formula C19H20O5. It is a derivative of benzoic acid and is known for its applications in various scientific research fields. This compound is characterized by its white solid appearance and a molecular weight of 328.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate typically involves the esterification of 4-(3-(4-acetylphenoxy)propoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of 4-(3-(4-acetylphenoxy)propoxy)benzoic acid.
Reduction: Formation of 4-(3-(4-acetylphenoxy)propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent for synthesizing other compounds and exploring novel molecules.
Biology: Acts as a ligand for binding with metal ions such as copper, zinc, and iron.
Medicine: Used as a substrate for enzymes like cytochrome P450, aiding in the study of enzymatic reactions.
Industry: Utilized as a chromogenic agent for detecting proteins through color reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to metal ions and enzymes, facilitating biochemical reactions.
Pathways Involved: The compound acts as a substrate for enzymatic reactions, particularly those involving cytochrome P450, which plays a crucial role in drug metabolism and detoxification.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-(4-hydroxyphenoxy)propoxy)benzoate
- Methyl 4-(3-(4-methoxyphenoxy)propoxy)benzoate
- Methyl 4-(3-(4-chlorophenoxy)propoxy)benzoate
Uniqueness
Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-14(20)15-4-8-17(9-5-15)23-12-3-13-24-18-10-6-16(7-11-18)19(21)22-2/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJINLHVKFLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594794 | |
Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-04-5 | |
Record name | Methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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